molecular formula C10H10FNO3 B282005 4-(2-Fluoroanilino)-4-oxobutanoic acid

4-(2-Fluoroanilino)-4-oxobutanoic acid

Cat. No.: B282005
M. Wt: 211.19 g/mol
InChI Key: UWBFZPLATNJACG-UHFFFAOYSA-N
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Description

4-(2-Fluoroanilino)-4-oxobutanoic acid is a derivative of succinamic acid (4-oxobutanoic acid) substituted at the nitrogen atom with a 2-fluoroaniline group. Its structure consists of a four-carbon backbone with a ketone group at position 4 and a carboxylic acid terminus. The 2-fluoro substitution on the aniline ring introduces steric and electronic effects that influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

4-(2-fluoroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C10H10FNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)

InChI Key

UWBFZPLATNJACG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-(2-fluoroanilino)-4-oxobutanoic acid, emphasizing substituent effects on molecular properties and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Findings Reference
4-(2,4-Difluoroanilino)-4-oxobutanoic acid 2-F, 4-F on aniline C₁₀H₉F₂NO₃ 229.18 Enhanced lipophilicity compared to mono-fluoro analogs; potential antimicrobial activity inferred from halogenated analogs .
4-(2-Chloroanilino)-4-oxobutanoic acid 2-Cl on aniline C₁₀H₁₀ClNO₃ 227.65 Higher crystallinity observed in chlorinated derivatives; used in synthetic intermediates .
4-[(2-Hydroxyphenyl)amino]-4-oxobutanoic acid 2-OH on aniline C₁₀H₁₁NO₄ 209.20 Hydrogen-bonding capacity due to hydroxyl group; potential for metal chelation .
4-(2-Ethylanilino)-4-oxobutanoic acid 2-CH₂CH₃ on aniline C₁₂H₁₅NO₃ 221.25 Density: 1.209 g/cm³; boiling point: 462.4°C; hydrophobic substituent enhances thermal stability .
4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid 3-F, 4-CH₃ on aniline C₁₁H₁₂FNO₃ 225.22 Triclinic crystal system (P1 space group); lattice parameters: a=6.3368 Å, b=8.2642 Å .
4-(2-Aminophenyl)-4-oxobutanoic acid 2-NH₂ on phenyl C₁₀H₁₁NO₃ 193.20 Interacts with proteins in crystallographic studies (PDB entry KY1); potential pharmacophore .

Key Research Findings

Physicochemical Properties

  • Lipophilicity: Fluorine atoms reduce polarity, enhancing membrane permeability compared to hydroxyl or amino-substituted analogs .
  • Thermal Stability : Alkyl substituents (e.g., ethyl in ) increase boiling points and stability, whereas electron-withdrawing groups (e.g., Cl in ) improve crystallinity.

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